ALEC-dipalmitoylphosphatidylglycerol

Description

Contextualization within Glycerophospholipid Biochemistry

Glycerophospholipids, also known as phosphoglycerides, are the primary building blocks of most biological membranes in eukaryotic cells. wikipedia.org Their fundamental structure consists of a glycerol (B35011) backbone, two fatty acid chains, and a phosphate (B84403) group. britannica.comcreative-proteomics.com The fatty acids are attached to the first and second carbons of the glycerol molecule, while the phosphate group is linked to the third carbon. britannica.com This basic structure is known as phosphatidic acid, which serves as a precursor for a wide variety of other glycerophospholipids. wikipedia.orgcreative-proteomics.com

The diversity of glycerophospholipids arises from the different molecules that can be attached to the phosphate group, forming distinct head groups. creative-proteomics.com These head groups, which can include choline, ethanolamine, serine, and inositol, confer specific chemical properties and biological functions to the phospholipid. creative-proteomics.com Glycerophospholipids are amphipathic molecules, meaning they possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, a characteristic that drives the formation of the lipid bilayer structure of cellular membranes. wikipedia.org

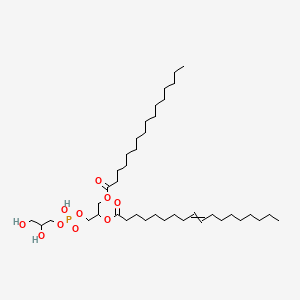

DPPG is a specific type of glycerophospholipid where the head group is glycerol. nih.gov It is characterized by two saturated 16-carbon palmitic acid chains esterified to the glycerol backbone. medchemexpress.com The presence of the phosphate group gives DPPG a net negative charge, classifying it as an anionic phospholipid. mdpi.com This anionic nature is a key determinant of its interactions and functions within a membrane environment.

Historical Perspective of Model Membrane Systems Utilizing Phospholipids (B1166683)

The understanding of the fundamental structure of biological membranes has evolved through the development and study of model systems. A pivotal moment came in 1925 when Gorter and Grendel extracted lipids from red blood cells and discovered that they formed a layer twice the surface area of the cells, leading to the concept of the lipid bilayer. portlandpress.combezmialemscience.orgbezmialemscience.org This foundational idea was later elaborated upon by Davson and Danielli, who proposed a model with proteins coating the lipid bilayer. biologydiscussion.com

The development of liposomes, or closed bilayer structures, by Bangham and Horne in 1964 provided a tangible and versatile model system for studying membrane properties. portlandpress.com These artificial vesicles, formed from phospholipids like DPPG, allowed researchers to investigate the physical and chemical behavior of lipid bilayers in a controlled environment.

The currently accepted model, the Fluid Mosaic Model proposed by Singer and Nicolson in 1972, depicts the cell membrane as a two-dimensional fluid where proteins are embedded within the lipid bilayer. bezmialemscience.orgbezmialemscience.orgbiologydiscussion.comnih.gov This model, which has been refined over the years, continues to be the framework for understanding membrane dynamics. nih.gov Model systems, including monolayers at the air-water interface and supported lipid bilayers, remain crucial tools for investigating specific aspects of membrane structure and function, such as lipid-protein interactions and the formation of lipid domains. portlandpress.commdpi.com

Fundamental Significance of Dipalmitoylphosphatidylglycerol (B1197311) in Membrane Biology Research

DPPG's significance in membrane biology research stems from its well-defined chemical structure and its anionic character. As a synthetic phospholipid with two identical saturated acyl chains, it forms relatively simple and well-ordered model membranes, making it an ideal candidate for biophysical studies.

The negative charge of the DPPG headgroup plays a crucial role in its interactions with other molecules, particularly positively charged ions and proteins. mdpi.comnih.gov This electrostatic interaction is fundamental to many biological processes, including the binding of peripheral proteins to the membrane surface. mdpi.com Researchers utilize DPPG-containing model membranes to investigate these interactions in a simplified and controlled manner.

Furthermore, DPPG exhibits distinct phase behavior, with a main transition temperature (the temperature at which it transitions from a gel-like state to a more fluid liquid-crystalline state) of approximately 41°C. This property allows for the study of how membrane fluidity affects various cellular processes. By mixing DPPG with other phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), researchers can create model membranes with varying physical properties to mimic the complexity of biological membranes and study phenomena like lipid domain formation and the influence of specific lipids on protein function. nih.govresearchgate.net The ability to create these defined model systems makes DPPG an indispensable tool for advancing our understanding of the intricate world of cellular membranes.

| Property | Value | Source |

| Chemical Formula | C₃₈H₇₅O₁₀P | |

| Molecular Weight | 722.98 g/mol | |

| Main Transition Temperature (Tm) | ~41 °C | |

| Charge at Physiological pH | Anionic | mdpi.com |

Structure

2D Structure

Properties

IUPAC Name |

[1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZGBAOHGQRCBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H77O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies for Dipalmitoylphosphatidylglycerol Containing Systems

The creation of DPPG and related systems relies on a combination of chemical and enzymatic approaches, allowing for the precise construction of this complex lipid.

Chemical Synthesis Approaches for Dipalmitoylphosphatidylglycerol (B1197311)

The de novo chemical synthesis of DPPG is a multi-step process that requires careful control over reaction conditions to achieve the desired stereochemistry and purity.

The initial step in the synthesis of DPPG involves the acylation of the glycerol (B35011) backbone with two palmitic acid molecules. This is typically achieved through esterification reactions. A common approach involves the reaction of a protected glycerol derivative with palmitoyl (B13399708) chloride or palmitic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and acid scavenger.

Alternatively, direct esterification of glycerol with palmitic acid can be performed, often catalyzed by a strong acid like sulfuric acid. This method, however, can lead to a mixture of products, including mono-, di-, and triglycerides, necessitating purification steps to isolate the desired 1,2-dipalmitoylglycerol intermediate. To circumvent these challenges, enzymatic esterification using lipases has emerged as a powerful tool. Lipases, such as those from Candida antarctica (Lipase B) or Rhizomucor miehei, can offer high regioselectivity, preferentially acylating the sn-1 and sn-3 positions of glycerol, which can be strategically utilized in the synthesis of the desired sn-1,2-dipalmitoylglycerol.

A study on the enzymatic esterification for the production of 1,3-dipalmitoylglycerol (1,3-DPG), a related diacylglycerol, highlights the potential of this approach. In this work, Lipozyme TL IM was used to catalyze the esterification of glycerol with palmitic acid. The reaction conditions were optimized to achieve a high yield of the desired product.

| Parameter | Optimized Condition |

| Enzyme | Lipozyme TL IM |

| Molar Ratio (Palmitic Acid:Glycerol) | 2:1 |

| Temperature | 73 °C |

| Reaction Time | 6 hours |

This enzymatic approach provides a milder and more selective alternative to traditional chemical methods for producing key intermediates in DPPG synthesis.

Once the 1,2-dipalmitoylglycerol backbone is synthesized, the next crucial step is the introduction of the phosphoglycerol headgroup. This is achieved through phosphorylation of the free hydroxyl group at the sn-3 position. A prevalent method involves the use of phosphorus oxychloride (POCl₃) in the presence of a base like pyridine. The resulting dichlorophosphate (B8581778) intermediate is then reacted with a protected glycerol derivative, followed by hydrolysis to yield the phosphodiester.

Another strategy employs phosphoramidite (B1245037) chemistry. Here, the diacylglycerol is reacted with a phosphoramidite reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to form a phosphite (B83602) triester. This intermediate is then oxidized (e.g., with iodine or tert-butyl hydroperoxide) to the phosphate (B84403) triester, and subsequent deprotection yields the final dipalmitoylphosphatidylglycerol.

Enzymatic approaches, particularly using phospholipase D (PLD), have also been successfully employed for the synthesis of phosphatidylglycerol. nih.gov PLD catalyzes the transphosphatidylation reaction, where the phosphatidyl group from a donor phospholipid, such as phosphatidylcholine (PC), is transferred to a primary alcohol acceptor, in this case, glycerol. nih.gov This method offers high specificity and can be performed under mild conditions. nih.gov A simplified version of this enzymatic approach involves the cleavage of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with freshly extracted phospholipase D to produce 1,2-dipalmitoyl-sn-glycero-3-phosphoric acid (DPPA), a direct precursor to DPPG. capes.gov.br

The conversion of diacylglycerol (DAG) to phosphatidic acid (PA), a key step in phospholipid synthesis, is catalyzed by diacylglycerol kinase (DGK), which phosphorylates DAG. researchgate.netnih.gov This enzymatic phosphorylation is a fundamental process in cellular signaling and lipid metabolism. researchgate.netnih.gov

The synthesis of phosphatidylglycerols with different fatty acids at the sn-1 and sn-2 positions, known as unsymmetrical or mixed-chain phospholipids (B1166683), presents additional challenges. A robust method for achieving this is through H-phosphonate chemistry. This approach allows for the sequential introduction of different acyl chains to the glycerol backbone.

A reported synthesis of unsymmetrical phosphatidylglycerol utilizes an H-phosphonate monoester which is coupled with a protected glycerol derivative bearing one acyl chain. After oxidation, the protecting groups are removed, and the second acyl chain is introduced. This methodology provides a flexible route to generate a wide variety of mixed-chain phosphatidylglycerols, which are crucial for studying the influence of acyl chain composition on membrane properties.

Assembly and Fabrication Techniques for Dipalmitoylphosphatidylglycerol-containing Model Membranes

Model membranes composed of DPPG are invaluable tools for investigating a wide range of biophysical and biochemical phenomena. The ability to create well-defined DPPG-containing liposomes and monolayers is therefore of paramount importance.

Liposomes are spherical vesicles composed of one or more lipid bilayers, and they serve as excellent models for cell membranes. Several methods are commonly used to prepare DPPG-containing liposomes.

Hydration of Lipid Films: This is a widely used technique where a thin film of DPPG (and any other lipids) is formed by evaporating an organic solvent from a solution of the lipids in a round-bottom flask. The lipid film is then hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs). To obtain unilamellar vesicles, the MLV suspension is typically subjected to further processing, such as sonication or extrusion through polycarbonate membranes with defined pore sizes. The temperature of hydration should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid, which for DPPG is approximately 41°C.

Ethanol (B145695) Injection: In this method, a solution of DPPG in ethanol is rapidly injected into a vigorously stirred aqueous buffer. The rapid dilution of the ethanol causes the lipids to precipitate and self-assemble into small unilamellar vesicles (SUVs). The size of the resulting liposomes can be influenced by the injection rate and the lipid concentration.

Ether Injection: Similar to the ethanol injection method, a solution of DPPG in an organic solvent like diethyl ether is slowly injected into an aqueous phase that is maintained at a temperature above the boiling point of the ether. The evaporation of the ether leads to the formation of liposomes.

The characterization of these liposomes is crucial to ensure their suitability for specific applications. Dynamic Light Scattering (DLS) is a common technique used to determine the size distribution and polydispersity index (PDI) of the liposome (B1194612) suspension. nih.govresearchgate.netphmethods.netmalvernpanalytical.com

| Liposome Preparation Method | Description | Typical Vesicle Type |

| Thin-Film Hydration | A lipid film is hydrated with an aqueous buffer, leading to spontaneous vesicle formation. | Multilamellar Vesicles (MLVs), which can be processed into Unilamellar Vesicles (LUVs, SUVs). |

| Ethanol Injection | A lipid solution in ethanol is rapidly injected into an aqueous phase. | Small Unilamellar Vesicles (SUVs). |

| Ether Injection | A lipid solution in ether is slowly injected into a heated aqueous phase. | Large Unilamellar Vesicles (LUVs). |

The Langmuir-Blodgett technique is a powerful method for forming and characterizing monomolecular films of amphiphilic molecules, such as DPPG, at an air-water interface. A solution of DPPG in a volatile, water-immiscible solvent is spread onto the surface of an aqueous subphase in a Langmuir trough. As the solvent evaporates, the DPPG molecules orient themselves with their hydrophilic headgroups in the water and their hydrophobic acyl chains directed towards the air.

By compressing the monolayer with movable barriers, the surface pressure (π) can be measured as a function of the area per molecule (A). The resulting π-A isotherm provides valuable information about the phase behavior of the DPPG monolayer. For dipalmitoylphosphatidylcholine (DPPC), a closely related phospholipid, the isotherm typically shows distinct phases: a gaseous (G) phase at large areas per molecule, a liquid-expanded (LE) phase, a liquid-condensed (LC) phase, and a solid (S) phase at high surface pressures. nih.govresearchgate.netresearchgate.netcore.ac.uknih.gov The transitions between these phases are indicative of the packing and ordering of the lipid molecules.

The characteristics of the π-A isotherm, such as the lift-off area (the area at which the surface pressure begins to increase) and the collapse pressure (the pressure at which the monolayer breaks down), are sensitive to factors like temperature, subphase composition (pH, ionic strength), and the presence of other molecules. This technique allows for the precise control and study of the interfacial properties of DPPG, providing insights into its interactions and behavior in a two-dimensional environment.

Supported Lipid Bilayer Architectures

Supported lipid bilayers (SLBs) are model membranes consisting of a planar lipid bilayer immobilized on a solid support, such as mica, glass, or silicon oxide. nih.govmdpi.comresearchgate.net These systems are invaluable for studying membrane phenomena and the interactions between lipids and other molecules. The preparation of SLBs containing the anionic lipid DPPG requires careful control over several experimental parameters due to the lipid's charge and phase behavior.

Common methods for forming SLBs include vesicle fusion and the Langmuir-Blodgett/Langmuir-Schaefer (LB/LS) technique. nih.govmdpi.com

Vesicle Fusion: This is a popular and straightforward method where a suspension of small unilamellar vesicles (SUVs) is introduced to a hydrophilic substrate. mdpi.com The vesicles adsorb onto the surface, rupture, and fuse together to form a continuous bilayer. mdpi.com For DPPG-containing vesicles, the process is highly dependent on temperature and the ionic composition of the buffer. nih.gov Since DPPG is an anionic lipid, the presence of salts (e.g., >100 mmol/L NaCl) in the sub-phase can help screen the electrostatic repulsion between the negatively charged lipid headgroups and a negatively charged substrate like mica or glass, facilitating efficient transfer and formation of a homogeneous film. researchgate.net Heating the system above the gel-to-fluid phase transition temperature of the lipid is often necessary to induce vesicle fusion and ensure the formation of an extended, continuous bilayer. nih.govresearchgate.net For instance, DPPC vesicles, which have a similar transition temperature to DPPG, require temperatures of 55-70°C to form fused bilayers on mica. nih.govresearchgate.net

Langmuir-Blodgett/Langmuir-Schaefer (LB/LS) Technique: This method offers precise control over the lipid composition and packing density. nih.govmdpi.com A lipid monolayer is first formed at an air-water interface in a Langmuir trough. This monolayer is then transferred onto a solid substrate (LB transfer) to form the first leaflet. A second leaflet is deposited via a subsequent LB transfer or by the Langmuir-Schaefer method (horizontal deposition) to complete the bilayer. nih.gov This technique was used to prepare asymmetric DPPG bilayers on calcium fluoride (B91410) (CaF₂) prisms to study lipid structure. nih.gov

Solvent-Assisted Lipid Bilayer (SALB) Formation: This newer method offers versatility, working with a wide range of lipid compositions and material supports, including silicon oxide and gold. nih.govspringernature.com The process involves dissolving the lipid in an organic solvent, depositing the solution onto the support, and then replacing the organic solvent with an aqueous buffer to trigger the self-assembly of the bilayer. nih.govspringernature.com This technique is advantageous as it circumvents some of the limitations associated with vesicle fusion, especially for complex lipid mixtures. researchgate.net

To better mimic the native cellular environment and avoid potential interactions between the bilayer and the hard inorganic substrate, soft hydrophilic polymer cushions can be introduced. nih.gov These cushions, made from materials like poly(L-lactic acid) (PLLA), provide a hydrated space beneath the bilayer, which is particularly important for studies involving transmembrane proteins. nih.gov Studies have demonstrated that DPPG lipid bilayers prepared on PLLA cushions have structures similar to those on bare CaF₂ surfaces, validating the use of such polymer supports. nih.gov

Table 1: Research Findings on DPPG-Containing Supported Lipid Bilayer Preparation

| Substrate | Preparation Method | Key Parameters & Findings | Reference |

|---|---|---|---|

| Mica | Vesicle Fusion | DPPC (similar phase behavior to DPPG) requires heating to 55-70°C for fusion. The presence of divalent cations (Mg²⁺) can lower the required fusion temperature compared to monovalent cations (Na⁺). | nih.govresearchgate.net |

| Glass/Mica | Langmuir-Blodgett | For anionic lipids like DPPG, adding salt (>100 mmol/L) to the aqueous sub-phase is recommended to overcome electrostatic repulsion and ensure efficient film transfer. | researchgate.net |

| CaF₂ Prism & PLLA Cushion | Langmuir-Blodgett/Langmuir-Schaefer | Asymmetric bilayers of hydrogenated and deuterated DPPG were successfully formed. The structure of the bilayer on the PLLA cushion was found to be similar to that on the bare CaF₂ substrate. | nih.gov |

| Silicon Oxide, Gold | Solvent-Assisted Lipid Bilayer (SALB) | A versatile protocol that is compatible with diverse lipid compositions and supports. Involves lipid dissolution in an organic solvent, deposition, and solvent exchange with an aqueous buffer. | nih.govspringernature.com |

Bicellar and Nanoweb Template Synthesis

Bicelles are discoidal, self-assembling nanoscale lipid structures that have emerged as powerful templates for synthesizing advanced materials like polymer nanowebs. nih.govresearchgate.netacs.org These systems typically consist of a mixture of long-chain, bilayer-forming phospholipids and short-chain phospholipids that act as detergents, stabilizing the rim of the disc. nih.gov

A generalized platform for creating a polymer nanoweb with a high specific surface area utilizes a bicellar template composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG), and the short-chain lipid 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC). nih.govresearchgate.netacs.org

The synthesis process unfolds as follows:

Bicelle Formation: In the absence of monomers, the mixture of DPPC, DPPG, and DHPC self-assembles into a variety of well-defined structures, including discs, vesicles, and perforated lamellae. nih.govresearchgate.netacs.org

Monomer Addition and Structural Transformation: When a monomer, such as styrene, is introduced into the system, it initially mixes with the long-chain lipids DPPC and DPPG. This addition causes the bicellar structures to transform into lamellae. nih.govresearchgate.netacs.org

Polymerization and Nanoweb Formation: The subsequent polymerization of the monomer drives the newly formed polymer chains into the domain rich in the short-chain lipid (DHPC). This phase separation results in the formation of a polymer nanoweb. nih.govresearchgate.netacs.org

The structure of the resulting nanoweb is confirmed through various analytical techniques, including small-angle neutron scattering (SANS), differential scanning calorimetry (DSC), and transmission electron microscopy (TEM). nih.govresearchgate.netacs.org This templating method provides a novel route to nanostructured conductive polymers, which have unique physicochemical properties like large surface areas and shortened charge transport pathways. researchgate.net

A related technique for producing nanowebs is electrospinning. mdpi.comresearchgate.net This method uses a high-voltage electric field to draw a solution (e.g., a polymer solution) into fine fibers, which are then deposited on a collector to form a nonwoven mat or nanoweb. mdpi.com While distinct from bicellar templating, electrospinning has been used to create composite nanofibers containing lipids and proteins, demonstrating another pathway to functionalized, high-surface-area materials. nih.govnih.gov

Table 2: Components and Characteristics of Bicellar Template Synthesis for Polymer Nanowebs

| Component | Role in Synthesis | Reference |

|---|---|---|

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Long-chain, bilayer-forming lipid; forms the planar region of the bicelle. | nih.govresearchgate.netacs.org |

| 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG) | Anionic long-chain, bilayer-forming lipid; incorporated into the planar region. | nih.govresearchgate.netacs.org |

| 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) | Short-chain lipid; stabilizes the high-curvature rim of the bicelles. Polymer segregates to the DHPC-rich domain. | nih.govresearchgate.netacs.org |

| Styrene | Monomer; added to the bicelle mixture, leading to polymerization and nanoweb formation. | nih.govresearchgate.net |

Membrane Biophysics and Structural Dynamics of Dipalmitoylphosphatidylglycerol Containing Architectures

Phase Behavior and Thermotropic Transitions in Dipalmitoylphosphatidylglycerol (B1197311) Bilayers and Monolayers

The phase behavior of DPPG is a critical aspect of its function, dictating the fluidity, packing, and organizational state of the membrane. These transitions are sensitive to temperature, pressure, and the presence of other molecules.

DPPG bilayers exhibit distinct thermotropic phase transitions, primarily the main phase transition from a gel-like ordered state (Lβ') to a liquid-crystalline disordered state (Lα). wikipedia.org In the gel phase, which occurs at lower temperatures, the dipalmitoyl chains are tightly packed and in a highly ordered, all-trans conformation. As the temperature increases, the bilayer undergoes a sudden transition to the liquid crystalline phase, characterized by increased fluidity and conformational disorder in the acyl chains.

The main transition temperature (Tm) for DPPG is approximately 41°C. nih.gov However, this can be influenced by environmental factors such as the ionic strength of the surrounding solution. nih.gov For instance, in saline water, the phase transitions of DPPG bilayers are observable and can be affected by high pressure. wikipedia.org Below the main transition, DPPG can also form a subgel (Lc') phase, which is a more ordered, crystalline-like state. nih.gov

Monolayers of DPPG at an air-water interface also display phase transitions. Upon compression, they transition from a gaseous (G) phase to a liquid-expanded (LE) phase, and then to a liquid-condensed (LC) phase. nih.gov Fluorescence microscopy reveals the coexistence of LE and LC domains during these transitions. nih.gov

Table 1: Thermotropic Transition Temperatures of DPPG

| Transition | Temperature (°C) | Method |

| Main Transition (Tm) | ~41 | Calorimetry |

| Main Transition (Tm) | ~40.7 | Differential Scanning Calorimetry (DSC) nih.gov |

| Subgel to Gel Transition | Lower Temperatures | X-ray Diffraction nih.gov |

In mixed lipid systems, DPPG's presence significantly influences phase behavior and the segregation of lipid domains. When mixed with zwitterionic phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC), DPPG and DPPC have been shown to mix almost ideally. However, even in these nearly ideal mixtures, subtle effects can be observed. For example, in the presence of surfactant protein SP-A and calcium, there is evidence of preferential depletion of DPPG from liquid crystalline domains near the phase transition temperature, suggesting protein-lipid interactions can influence the distribution of lipid components.

Biological membranes are asymmetric, with different lipid compositions in their inner and outer leaflets. This asymmetry can lead to complex phase transition behavior. In artificial asymmetric large unilamellar vesicles (aLUVs) prepared with a high-melting lipid like DPPG in the outer leaflet and a low-melting lipid in the inner leaflet, the phase transitions of the two leaflets can be coupled.

The melting of an ordered, gel-phase leaflet causes it to expand. This expansion creates stress between the two leaflets of the bilayer. This stress can be relieved in several ways, including the coupled melting of both leaflets at an intermediate temperature or by the budding and release of smaller vesicles. Studies have shown that the degree of coupling can depend on the preparation method of the asymmetric vesicles. Vesicles prepared at low temperatures, where the DPPG-containing outer leaflet is already partially in the gel phase, tend to show weaker coupling and undergo budding upon heating. Conversely, vesicles prepared at higher temperatures with both leaflets initially in the fluid state show stronger coupling of their melting and freezing transitions. This highlights that interleaflet coupling and budding are, to some extent, alternative responses to the stress induced by asymmetric phase transitions.

Molecular Packing and Orientational Order in Dipalmitoylphosphatidylglycerol Systems

The arrangement and motion of DPPG molecules within a membrane define its structural properties, such as thickness, area per lipid, and the order of its components.

The two 16-carbon palmitoyl (B13399708) chains of DPPG are saturated, allowing for tight packing in the gel phase. In this state, the acyl chains are largely in an all-trans conformation, leading to a high degree of order. The order of the acyl chains can be quantified using techniques like deuterium (B1214612) nuclear magnetic resonance (²H-NMR), which measures the order parameter (SCD). The order parameter generally decreases from the glycerol (B35011) backbone towards the center of the bilayer.

Molecular dynamics simulations have shown that compared to lipids with smaller headgroups like DPPE or dipalmitoylphosphatidic acid (DPPA), the larger headgroup of DPPG results in looser packing and less ordered lipid tails. This looser packing is reflected in a larger area per lipid molecule. Upon transitioning to the liquid-crystalline phase, the acyl chains undergo a significant increase in trans-gauche isomerization, leading to a decrease in order and a more fluid membrane.

Table 2: Comparative Structural Properties of Different Phospholipid Bilayers

| Lipid | Bilayer Thickness | Area Per Lipid (APL) | Acyl Chain Order (SCD) |

| DPPC | Intermediate | Intermediate | Intermediate |

| DPPE | High | Small | High |

| DPPA | High | Small | High |

| DPPG | Smallest | Largest | Least Ordered |

This table is based on comparative data from molecular dynamics simulations.

The headgroup of DPPG consists of a glycerol moiety attached to the phosphate (B84403) group, which is negatively charged at physiological pH. This headgroup is larger than that of DPPE and DPPA, contributing to the looser packing of DPPG molecules in a bilayer. The glycerol moiety enhances the capacity for hydrogen bonding and solvation.

Membrane Fluidity and Permeability Studies with Dipalmitoylphosphatidylglycerol

The fluidity and permeability of cell membranes are critical determinants of cellular function, governing the transport of molecules and the dynamics of membrane-embedded proteins. Dipalmitoylphosphatidylglycerol (DPPG), a negatively charged phospholipid, significantly influences these properties in lipid bilayers. At temperatures below its main phase transition temperature (Tm) of approximately 41°C, DPPG membranes exist in a highly ordered lamellar gel phase. researchgate.net In this state, the acyl chains are tightly packed, resulting in low membrane fluidity. researchgate.netwikipedia.org Upon heating above the Tm, the membrane transitions to a less ordered, liquid-crystalline phase, characterized by increased fluidity. researchgate.net

Studies comparing different phospholipid headgroups have shown that DPPG-containing membranes can exhibit higher permeability for certain molecules compared to membranes made of other lipids like dipalmitoylphosphatidylethanolamine (DPPE). For instance, molecular dynamics simulations have indicated that the presence of DPPG can lower the energy barrier for the passive transport of some nitrogen-, sulfur-, and oxygen-containing heterocycles (NSO-HETs). mdpi.com This was associated with a 27–64% increase in permeability for these compounds in DPPG bilayers compared to DPPE bilayers, which are known for tighter lipid packing and reduced permeability. mdpi.com

The table below summarizes the effect of DPPG on the permeability of select NSO-HETs compared to DPPE, highlighting the decreased free energy barrier for transport across the DPPG membrane. mdpi.com

| Compound | Central Free Energy Barrier in DPPE (kJ/mol) | Central Free Energy Barrier in DPPG (kJ/mol) |

| N-methyl-2-pyrrolidone (PIR) | 19.2 | 16.6 |

| 1,4-dioxane (DIOX) | 7.2 | 5.2 |

| Oxane (OXA) | 2.2 | 1.2 |

The fluidity of the membrane, which is inversely related to its viscosity, is a key factor influencing permeability. wikipedia.org The incorporation of molecules like dipalmitoylphosphatidylcholine can decrease membrane fluidity, which in turn affects the function of membrane-associated proteins. nih.gov The physical state of the DPPG bilayer, whether in the gel or liquid-crystalline phase, therefore plays a crucial role in modulating the passage of substances across the membrane. researchgate.netacs.org

Influence of Cations and Ionic Environment on Dipalmitoylphosphatidylglycerol Membrane Organization

The anionic nature of the phosphate and glycerol headgroup in DPPG makes its membrane organization highly sensitive to the surrounding ionic environment, including the concentration of cations and the pH.

Divalent Cation Effects (e.g., Ca²⁺)

Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), have a profound effect on the structure and stability of negatively charged phospholipid membranes, including those containing DPPG. These cations can bind to the negatively charged phosphate groups of DPPG, leading to significant changes in membrane organization. nih.gov This interaction neutralizes the surface charge and can induce a more ordered, condensed membrane state.

Research has demonstrated that divalent cations play a critical role in stabilizing gigaseals of negatively charged lipid bilayers. nih.gov The binding of divalent cations to phosphatidylglycerol (PG) membranes has been quantitatively described using the Stern equation, which models the adsorption of ions to a charged surface. nih.gov Studies combining ³¹P-NMR and electrophoretic mobility measurements have confirmed that divalent cations like cobalt can form inner-sphere complexes with the phosphate group of PG molecules. nih.gov However, a significant portion of adsorbed alkaline earth cations, such as Ca²⁺, are thought to form outer-sphere complexes. nih.gov

The strength of this interaction varies depending on the specific divalent cation. The intrinsic 1:1 association constants for various divalent cations with phosphatidylglycerol complexes in 0.1 M sodium chloride have been determined, as shown in the table below. nih.gov A higher association constant indicates a stronger binding affinity.

| Divalent Cation | Intrinsic 1:1 Association Constant (M⁻¹) |

| Mn²⁺ | 11.5 |

| Ca²⁺ | 8.5 |

| Ni²⁺ | 7.5 |

| Co²⁺ | 6.5 |

| Mg²⁺ | 6.0 |

| Ba²⁺ | 5.5 |

| Sr²⁺ | 5.0 |

Monovalent Cation Effects (e.g., Na⁺)

Monovalent cations, such as sodium (Na⁺), also interact with the negatively charged surface of DPPG membranes, although generally with less dramatic effects than divalent cations. In the presence of monovalent cations, an electrical double layer forms at the membrane surface, which screens the negative charges of the phosphate groups. psu.edu This screening effect modulates the electrostatic repulsion between adjacent DPPG headgroups, thereby influencing membrane packing and fluidity.

pH-Dependent Membrane Behavior

The behavior of DPPG-containing membranes is markedly dependent on the pH of the aqueous subphase due to the ionizable phosphate group in its headgroup. nih.gov At neutral or acidic pH, the plateau region in surface pressure-area isotherms of DPPG monolayers is absent. nih.gov However, on an alkaline subphase, a distinct phase transition region appears, which is attributed to the ionization of the DPPG monolayer. nih.gov

This ionization of the phosphatidylglycerol headgroup is thought to increase its solvation, leading to a change in the orientation of the polar group and its deeper penetration into the aqueous phase. nih.gov Subsequent compression of the film can cause dehydration and a conformational change in the polar groups, making them reorient at the interface. nih.gov This pH-dependent behavior can influence the insertion of peptides and other molecules into the membrane. For instance, the insertion of certain toxin fragments into lipid bilayers has been shown to be highly pH-dependent, occurring at low pH but not at neutral pH. nih.gov This highlights the critical role of the pH-governed charge state of the membrane in its interaction with other biological molecules.

Molecular Interactions Involving Dipalmitoylphosphatidylglycerol in Model Biological Interfaces

Dipalmitoylphosphatidylglycerol (B1197311) Interactions with Surfactant Proteins and Analogues

Dipalmitoylphosphatidylglycerol (DPPG) is a key anionic phospholipid in pulmonary surfactant, where its interactions with surfactant-associated proteins are crucial for the biophysical functions essential for respiration. These interactions facilitate the formation of a stable surfactant film at the air-liquid interface of the alveoli, which reduces surface tension and prevents lung collapse.

Surfactant Protein B (SP-B) Interactions and Biophysical Effects

Surfactant Protein B (SP-B) is a hydrophobic, essential protein for the proper function of pulmonary surfactant. Its interactions with DPPG have been shown to be significant, although studies suggest it interacts similarly with both DPPG and the more abundant zwitterionic dipalmitoylphosphatidylcholine (DPPC). nih.govacs.org Electron spin resonance spectroscopy studies indicate that at near-physiological ionic strength, SP-B demonstrates a selectivity for phosphatidylglycerol. acs.org

Furthermore, the presence of SP-B in DPPG-containing bilayers alters the phase transition behavior. At a concentration of 11% (w/w), SP-B induces a continuous change from the liquid crystal to the gel phase, eliminating the typical two-phase coexistence region observed near the transition temperature. nih.gov In the gel phase, some studies have noted that SP-B can cause a slight disordering of lipid chains. nih.gov These interactions are crucial for promoting the rapid adsorption and spreading of phospholipids (B1166683) at the air-water interface, a key function of pulmonary surfactant. researchgate.nethawaii.edu

| Effect of SP-B on DPPG-Containing Bilayers | Observation | Technique Used |

| Acyl Chain Order (Liquid Crystalline Phase) | Little to no effect on mean orientational order. nih.govacs.org | Deuterium (B1214612) Nuclear Magnetic Resonance (²H-NMR) |

| Lipid Chain Dynamics | Strongly perturbs slow motions responsible for transverse relaxation. nih.gov | Deuterium Nuclear Magnetic Resonance (²H-NMR) |

| Phase Transition | Induces a continuous change from liquid crystal to gel phase, with no two-phase coexistence. nih.gov | Deuterium Nuclear Magnetic Resonance (²H-NMR) |

| Lipid Selectivity | Shows preference for phosphatidylglycerol at near-physiological ionic strength. acs.org | Electron Spin Resonance (ESR) Spectroscopy |

Surfactant Protein A (SP-A) Interactions and Membrane Reorganization

Surfactant Protein A (SP-A) is a large, hydrophilic protein and a member of the collectin family that plays roles in both surfactant function and innate immunity. nih.gov While SP-A is known to interact strongly with DPPC, its interaction with DPPG is also significant, particularly in the presence of calcium ions, which DPPG helps to mediate. nih.gov

Studies on mixed lipid bilayers of DPPC and DPPG have revealed that SP-A has a distinct effect on DPPG. It has been observed to narrow the temperature range over which DPPG transitions from a liquid-crystal to a gel state. nih.gov This suggests that SP-A influences the packing and organization of DPPG molecules within the membrane.

A key finding related to membrane reorganization is that near the phase transition temperature, SP-A appears to promote the preferential depletion of DPPG from the liquid crystalline domains where both gel and liquid crystal phases coexist. nih.gov This indicates that SP-A can induce a degree of lateral segregation of lipids, potentially enhancing compositional differences between coexisting domains. nih.gov This reorganization of surfactant components is believed to be important for the transformation of secreted lamellar bodies into a functional surfactant layer at the alveolar interface. nih.gov

| Effect of SP-A on DPPG in Mixed DPPC/DPPG Bilayers | Observation | Condition |

| Phase Transition | Narrows the temperature range of the liquid-crystal-to-gel transition for DPPG. nih.gov | In the presence of Ca²⁺ |

| Membrane Organization | Promotes depletion of DPPG from liquid crystalline domains. nih.gov | Near the phase transition temperature |

| Lipid Segregation | Appears to enhance compositional differences between coexisting gel and liquid crystal domains. nih.gov | Near the phase transition temperature |

Effects of Synthetic Surfactant Peptides (e.g., Hel 13-5, KL4)

To overcome the limitations of animal-derived surfactants, synthetic versions have been developed, often containing phospholipids and synthetic peptides that mimic the function of native surfactant proteins. semanticscholar.orgnews-medical.netsemanticscholar.org Two such peptides are Hel 13-5 and KL4, both of which are designed to replicate the amphipathic nature of SP-B.

KL4 is a 21-residue peptide that is a major component of the synthetic surfactant Surfaxin. nih.gov Its structure, consisting of repeating lysine and leucine residues, allows for strong interactions with phospholipids. nih.gov Studies have shown that KL4 specifically interacts with the anionic headgroups of DPPG through electrostatic forces. nih.gov This interaction is crucial for its function, as the presence of anionic lipids like DPPG is necessary for KL4 to induce the formation of bilayer protrusions, which may act as a surface-associated reservoir for surfactant material. nih.gov However, in the presence of calcium, strong DPPG-Ca²⁺ interactions can prevent KL4 from integrating into condensed DPPG domains. nih.gov

Hel 13-5 is another cationic, amphipathic helical peptide whose interactions with DPPG have been investigated. The electrostatic interaction between the positively charged Hel 13-5 and the negatively charged DPPG is a key factor in its function. science.govresearchgate.net In situ polarization modulation infrared reflection absorption spectroscopy (PM-IRRAS) has been used to study the secondary structure of Hel 13-5 in the presence of DPPG monolayers. These studies show that in the presence of phospholipid monolayers, Hel 13-5 can undergo a conformational change from an alpha-helix to a beta-sheet structure as surface pressure increases upon compression. researchgate.netresearchgate.net This structural transition is influenced by the specific interaction with DPPG. researchgate.net

| Synthetic Peptide | Interaction with DPPG | Observed Effect |

| KL4 | Specific electrostatic interaction with anionic headgroups. nih.gov | Induces percolation of DPPG-rich phases; necessary for forming bilayer protrusions. nih.gov |

| Hel 13-5 | Strong electrostatic interaction between cationic peptide and anionic lipid. science.govresearchgate.net | Influences the peptide's secondary structure, promoting a transition from α-helix to β-sheet upon compression at the interface. researchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. How can researchers accurately determine the concentration of ALEC-dipalmitoylphosphatidylglycerol in biological samples?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with pre-established calibration curves. Compare peak areas or retention times to known standards of synthetic this compound. Ensure sample purity by pre-treating with lipid extraction protocols (e.g., Folch method) to remove interfering substances .

Q. What experimental approaches are recommended for studying the biosynthesis pathways of this compound?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C-labeled glycerol or fatty acids) to trace metabolic incorporation into the phosphatidylglycerol backbone. Combine this with enzyme activity assays (e.g., phosphatidylglycerophosphate synthase activity) to validate pathway intermediates. Refer to schematic biosynthesis diagrams for hypothesis testing .

Q. How can researchers ensure sample integrity during preparation for this compound analysis?

- Methodological Answer : Store samples at -80°C under nitrogen to prevent oxidation. Include antioxidants like butylated hydroxytoluene (BHT) in extraction buffers. Validate integrity via mass spectrometry (MS) to detect degradation products such as lysophosphatidylglycerol .

Advanced Research Questions

Q. How can contradictory structural data from NMR and X-ray crystallography for this compound be resolved?

- Methodological Answer : Cross-validate results using complementary techniques:

- Dynamic light scattering (DLS) to assess aggregation states in solution.

- Molecular dynamics simulations to model lipid packing under experimental conditions.

- Fourier-transform infrared spectroscopy (FTIR) to confirm acyl chain conformation .

Q. What strategies address discrepancies in reported biological roles of this compound (e.g., membrane stability vs. signaling)?

- Methodological Answer : Design comparative assays under controlled conditions:

- Membrane fluidity assays (e.g., fluorescence anisotropy) to quantify structural contributions.

- Cell-based signaling studies (e.g., calcium flux measurements) to evaluate receptor interactions.

- Gene knockout models to isolate specific functional pathways .

Q. How can researchers analyze this compound-protein interactions with high specificity?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics in real time. Couple this with molecular docking simulations to predict interaction sites. Validate findings via cross-linking mass spectrometry to identify residues involved in binding .

Q. What advanced statistical methods are recommended for interpreting heterogeneous mass spectrometry data of this compound isoforms?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to distinguish isoform clusters. Normalize data using internal standards (e.g., deuterated analogs) and validate via machine learning classifiers trained on spectral libraries .

Methodological Considerations for Experimental Design

- Standardization : Always include synthetic this compound as a reference in assays to control for batch variability .

- Data Validation : Triangulate findings using orthogonal techniques (e.g., MS + NMR + functional assays) to mitigate technique-specific biases .

- Ethical Frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses to ensure translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.